![molecular formula C13H13N3O B3306211 N-[3-(aminomethyl)phenyl]pyridine-2-carboxamide CAS No. 926233-45-6](/img/structure/B3306211.png)
N-[3-(aminomethyl)phenyl]pyridine-2-carboxamide
Overview
Description
N-[3-(aminomethyl)phenyl]pyridine-2-carboxamide is a chemical compound with the molecular formula C13H13N3O and a molecular weight of 227.27 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. It is often used as an intermediate in the synthesis of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[3-(aminomethyl)phenyl]pyridine-2-carboxamide can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 3-cyanopyridine in the presence of a Raney nickel catalyst . The reaction conditions typically include a hydrogen pressure of 1-2 atm and a temperature range of 50-100°C. The reaction proceeds as follows:
3-cyanopyridine+H2Raney Nithis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
N-[3-(aminomethyl)phenyl]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed in substitution reactions.
Major Products
The major products formed from these reactions include various amides, carboxylic acids, and substituted derivatives of this compound.
Scientific Research Applications
Chemical Properties and Mechanism of Action
N-[3-(aminomethyl)phenyl]pyridine-2-carboxamide features a pyridine ring substituted with an aminomethyl group and a carboxamide functional group. Its chemical structure allows it to participate in various reactions, such as:
- Oxidation : Can be oxidized to form amides and carboxylic acids.
- Reduction : Capable of being reduced to generate amine derivatives.
- Substitution : Undergoes nucleophilic substitution where the amino group can be replaced by other functional groups.
The compound's biological activity is primarily attributed to its interaction with specific molecular targets, potentially acting as an enzyme inhibitor that modulates metabolic pathways and influences cellular functions.
Antiviral Activity
Recent studies have highlighted the compound's antiviral properties, particularly against flaviviruses such as dengue and Zika viruses. Research indicates that this compound inhibits the RNA synthesis step in the viral life cycle. For instance, a study demonstrated that treatment with this compound led to a significant reduction in dengue virus replication, showcasing its potential as a therapeutic agent against viral infections .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory effects, showing promise in reducing the expression of pro-inflammatory markers such as COX-2 and iNOS in vitro. This suggests its potential for treating inflammatory diseases by modulating inflammatory responses at the molecular level .
Anticancer Potential
This compound has demonstrated anticancer activity by inhibiting cancer cell proliferation through various mechanisms, including modulation of signaling pathways involved in cell survival and apoptosis. Case studies have shown that this compound can induce apoptosis in cancer cells, indicating its potential role in cancer therapy .
Case Studies and Research Findings
- Antiviral Efficacy : A study demonstrated that this compound effectively inhibited dengue virus replication when administered at various time points relative to infection, indicating its potential as a therapeutic agent against viral infections .
- Anti-inflammatory Mechanism : In vitro studies revealed that the compound significantly reduced levels of inflammatory cytokines and enzymes in human cell lines, suggesting a mechanism that could be harnessed for treating inflammatory diseases .
- Anticancer Activity : Research indicated that this compound could induce apoptosis in cancer cells by modulating key signaling pathways, highlighting its potential role in cancer therapy .
Mechanism of Action
The mechanism of action of N-[3-(aminomethyl)phenyl]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways and cellular functions .
Comparison with Similar Compounds
N-[3-(aminomethyl)phenyl]pyridine-2-carboxamide can be compared with other similar compounds, such as:
3-(aminomethyl)pyridine: This compound shares a similar structure but lacks the carboxamide group, resulting in different chemical properties and reactivity.
N-(3-aminophenyl)pyridine-2-carboxamide: This compound has a similar functional group arrangement but differs in the position of the amino group on the phenyl ring.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Biological Activity
N-[3-(aminomethyl)phenyl]pyridine-2-carboxamide, also known as a pyridine derivative, has garnered attention for its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications based on recent research findings.
This compound features a pyridine ring substituted with an aminomethyl group and a carboxamide functional group. Its structure allows it to participate in various chemical reactions, including:
- Oxidation : Can be oxidized to form corresponding amides and carboxylic acids.
- Reduction : Can be reduced to generate amine derivatives.
- Substitution : Undergoes nucleophilic substitution reactions where the amino group can be replaced by other functional groups.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act as an enzyme inhibitor , modulating metabolic pathways and influencing cellular functions. For example, it has shown potential in inhibiting certain enzymes involved in inflammatory responses and viral replication processes .
Antiviral Activity
Recent studies have highlighted the compound's antiviral properties, particularly against flaviviruses such as dengue and Zika viruses. Research indicates that this compound inhibits the RNA synthesis step in the viral life cycle. This was evidenced by luciferase assays that demonstrated a significant reduction in viral replication when treated with this compound .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory effects. It was found to significantly decrease the expression of pro-inflammatory markers such as COX-2 and iNOS in vitro, suggesting its potential as an anti-inflammatory agent. This aligns with findings from similar compounds that exhibit enhanced anti-inflammatory activity through structural modifications .
Anticancer Potential
In addition to its antiviral and anti-inflammatory activities, this compound has shown promise in anticancer research. It has been linked to the inhibition of cancer cell proliferation through various mechanisms, including modulation of signaling pathways involved in cell survival and apoptosis .
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
3-(aminomethyl)pyridine | Lacks carboxamide group | Moderate antimicrobial properties |
N-(3-aminophenyl)pyridine-2-carboxamide | Similar functional groups but different amino position | Enhanced enzyme inhibition |
The distinct arrangement of functional groups in this compound contributes to its unique biological properties compared to these similar compounds.
Case Studies and Research Findings
- Antiviral Efficacy : A study demonstrated that this compound effectively inhibited dengue virus replication when administered at various time points relative to infection, indicating its potential as a therapeutic agent against viral infections .
- Anti-inflammatory Mechanism : In vitro studies revealed that the compound significantly reduced levels of inflammatory cytokines and enzymes in human cell lines, suggesting a mechanism that could be harnessed for treating inflammatory diseases .
- Anticancer Activity : Research indicated that this compound could induce apoptosis in cancer cells by modulating key signaling pathways, highlighting its potential role in cancer therapy .
Properties
IUPAC Name |
N-[3-(aminomethyl)phenyl]pyridine-2-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c14-9-10-4-3-5-11(8-10)16-13(17)12-6-1-2-7-15-12/h1-8H,9,14H2,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKYISLDWMQDCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=CC=CC(=C2)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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